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For researchers, scientists, and drug development professionals navigating the landscape of

sequence alignment tools, choosing the optimal software for short queries is a critical decision.

This guide provides a detailed comparison of two prominent tools: PatMaN (Pattern Matching

in Nucleotide databases) and BLAST (Basic Local Alignment Search Tool), with a focus on their

application to short nucleotide sequences such as miRNA, siRNA, and oligonucleotide probes.

This comparison delves into the algorithmic foundations, performance metrics, and practical

use cases of both tools, supported by available experimental data. The information is designed

to assist users in selecting the most appropriate tool for their specific research needs.

At a Glance: PatMaN vs. BLAST
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Feature
PatMaN (Pattern Matching
in Nucleotide databases)

BLAST (Basic Local
Alignment Search Tool)

Primary Algorithm
Non-deterministic automata

matching on a keyword tree.[1]

Heuristic-based local

alignment using a seed-and-

extend approach.[1]

Ideal Use Case

Exhaustive search for a large

number of short sequences

(e.g., microarray probes,

miRNA) with a predefined

number of mismatches and

gaps.[1][2]

General-purpose sequence

similarity searching for both

short and long queries against

large databases.[1]

Search Strategy

Exhaustive search,

guaranteeing to find all hits

within the specified edit

distance.

Heuristic search, which is

faster but may not find all

possible alignments, especially

for very short queries without a

perfect seed match.

Speed

Search time is short for perfect

matches but increases

exponentially with the number

of allowed edits (mismatches

and gaps).

Generally very fast due to its

heuristic nature. The blastn-

short task is optimized for

faster short query searches.

Sensitivity

Highly sensitive for short

queries as it does not rely on a

seed match to initiate

alignment.

Sensitivity for short queries

can be lower if a seed match is

not found. Requires careful

parameter tuning (-task blastn-

short, word size, e-value) to

improve sensitivity.

Preprocessing

Does not require

preprocessing of the target or

query database.

Requires the target database

to be formatted using

makeblastdb before searching.

Algorithmic Approaches
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A fundamental distinction between PatMaN and BLAST lies in their core algorithms, which

directly impacts their performance characteristics for short queries.

PatMaN: Exhaustive Pattern Matching
PatMaN employs a non-deterministic automata matching algorithm built upon a keyword tree

(also known as an Aho-Corasick automaton). This approach involves constructing a tree from

all the query sequences. The target database is then scanned character by character. For each

position in the database, the algorithm explores the tree to find all possible matches with the

query sequences, allowing for a user-defined number of mismatches and gaps.

This exhaustive search methodology ensures that all occurrences of the query sequences

within the specified edit distance will be found. However, the computational cost increases

significantly with each allowed edit (mismatch or gap).

Preparation PatMaN Algorithm Output

Short Query
Sequences (FastA)

Build Keyword Tree
(Aho-Corasick Automaton)

Scan Target Database
(Base by Base)

Find All Matches
(with mismatches/gaps)

Alignment Results
(Tab-separated)

Click to download full resolution via product page

PatMaN's algorithmic workflow.

BLAST: Seed-and-Extend Heuristic
BLAST, on the other hand, utilizes a heuristic algorithm to speed up the search process. It

breaks down the query sequence into short "words" (seeds) and initially searches for exact

matches of these seeds in the database. Once a seed match is found, BLAST extends the

alignment in both directions to generate a high-scoring segment pair (HSP).

For short queries, the default word size might be too large, potentially causing BLAST to miss

valid alignments that do not contain a perfect seed match. To address this, BLAST offers the

blastn-short task, which uses a smaller default word size and other optimized parameters to

increase sensitivity for short sequences. However, even with these adjustments, the heuristic

nature of BLAST means it is not guaranteed to find all possible alignments.
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Preparation

BLAST Algorithm Output

Short Query
Sequence (FastA)
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(makeblastdb)

Extend Alignments
(HSPs)

Evaluate Significance
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BLAST's seed-and-extend workflow.

Performance Comparison: A Case Study
Direct comparative benchmarks between PatMaN and BLAST for short queries are not readily

available in the literature. However, we can analyze a published use case for PatMaN and

discuss how BLAST would likely perform in a similar scenario.

Experimental Protocol: PatMaN for Affymetrix Probe
Alignment
In its original publication, PatMaN was used to align 201,807 Affymetrix HGU95-A microarray

25mer probes to the chimpanzee genome. The key parameters and results are summarized

below.

Query: 201,807 oligonucleotide probes (25 bases long).

Target Database: Chimpanzee genome (panTro2).

PatMaN Parameters:

Maximum 1 mismatch allowed.

No gaps allowed.

Computational Resources: 2.2 GHz workstation.
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Performance:

Runtime: Approximately 2.5 hours.

Hits Found: 15.9 million.

Hypothetical BLASTn-short Performance
For the same task, a blastn-short search would need to be carefully configured.

BLASTn-short Command:

Key Parameters for BLASTn-short:

-task blastn-short: Optimizes for short sequences, with a default word size of 7.

-word_size: A smaller word size increases sensitivity but also computation time.

-evalue: A higher E-value threshold is necessary for short queries to report statistically

significant matches.

-reward and -penalty: Adjusting the scoring matrix can influence the extension of

alignments.

While a direct runtime comparison is not possible without executing the experiment, we can

infer some performance aspects:

Speed: Due to its heuristic nature, blastn-short would likely be faster than PatMaN's

exhaustive search, especially as the number of allowed mismatches increases for PatMaN.

Sensitivity: PatMaN guarantees finding all probes with at most one mismatch. blastn-short's

sensitivity would depend on whether a 7-base exact match exists between the probe and the

genome. For a 25mer probe with one mismatch, it is highly likely that a 7-base perfect match

exists, so blastn-short would likely have high sensitivity in this specific case. However, for

even shorter queries or a higher number of mismatches, PatMaN's exhaustive approach

would be more sensitive.
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Completeness: PatMaN ensures the completeness of the results within the defined edit

distance. BLAST's heuristic approach does not offer the same guarantee.

Recommendations for Researchers
The choice between PatMaN and BLAST for short query alignment depends heavily on the

specific requirements of the research.

Use PatMaN when:

Exhaustiveness is paramount: You need to find all possible matches for your short queries

within a defined number of mismatches and gaps.

You are working with a very large set of short queries: PatMaN is designed to handle a large

number of query sequences efficiently.

Your queries are very short (e.g., < 20 bases) or may contain multiple mismatches:

PatMaN's independence from a seed match makes it more sensitive in these scenarios.

Use BLAST (specifically blastn-short) when:

Speed is the primary concern: For very large databases, BLAST's heuristic approach offers a

significant speed advantage.

You are performing exploratory searches: When you need a quick overview of potential

homologies for a smaller number of queries.

A high degree of similarity is expected: If your short queries are likely to have near-perfect

matches to the target, the seed-and-extend approach of BLAST is very effective.

Conclusion
Both PatMaN and BLAST are powerful tools for sequence alignment, each with distinct

advantages for short query analysis. PatMaN excels in providing exhaustive and highly

sensitive results, making it ideal for applications where finding every potential match is critical.

BLAST, with its blastn-short task, offers a much faster alternative for rapid similarity searches,

particularly when a high degree of sequence identity is anticipated. A thorough understanding
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of their underlying algorithms and performance trade-offs will enable researchers to make an

informed decision and select the most suitable tool to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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